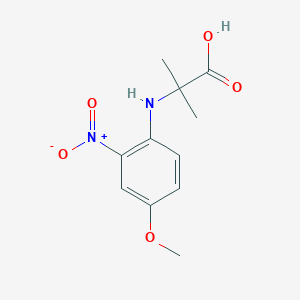![molecular formula C18H16ClN5S B8362965 9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene](/img/structure/B8362965.png)
9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6011,16]heptadeca-1(10),3,5,8,11(16)-pentaene is a complex organic compound with a unique structure that incorporates multiple functional groups, including a chlorophenyl group, a thia-azulene core, and an ethaniminomethano bridge
Métodos De Preparación
The synthesis of 9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the thia-azulene core: This step involves the cyclization of a suitable precursor to form the thia-azulene ring system.
Introduction of the chlorophenyl group: This can be achieved through a substitution reaction using a chlorophenyl halide.
Formation of the ethaniminomethano bridge: This step involves the reaction of the intermediate with an appropriate amine to form the ethaniminomethano bridge.
Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs.
Análisis De Reacciones Químicas
9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Addition: The double bonds in the thia-azulene core can participate in addition reactions with electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the substituents on the thia-azulene core or the chlorophenyl group.
Other thia-azulene derivatives: These compounds share the thia-azulene core but have different functional groups attached.
Other heterocyclic compounds: Compounds with different heterocyclic cores but similar functional groups can also be compared.
The uniqueness of 9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6
Propiedades
Fórmula molecular |
C18H16ClN5S |
|---|---|
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene |
InChI |
InChI=1S/C18H16ClN5S/c1-10-22-23-15-9-21-17(11-4-2-3-5-13(11)19)16-12-6-7-20-8-14(12)25-18(16)24(10)15/h2-5,20H,6-9H2,1H3 |
Clave InChI |
SJNARVSETMLZKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C3=C(C4=C(S3)CNCC4)C(=NC2)C5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


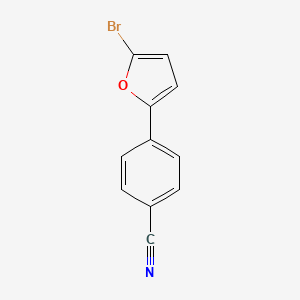
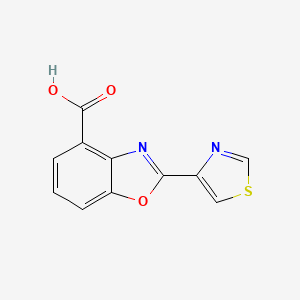
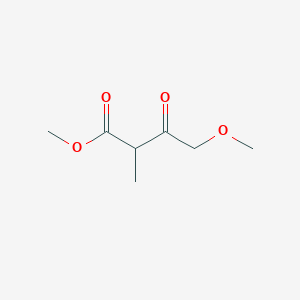
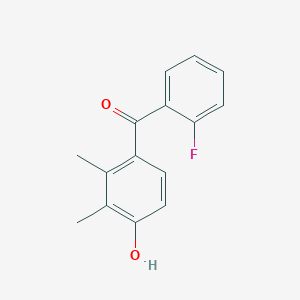
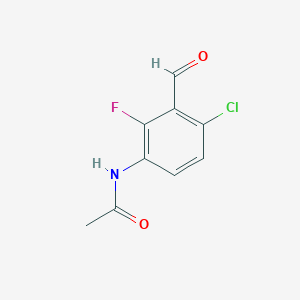
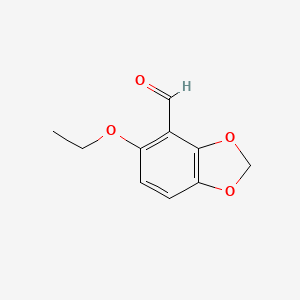
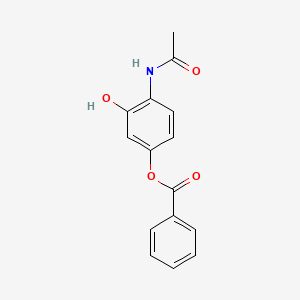
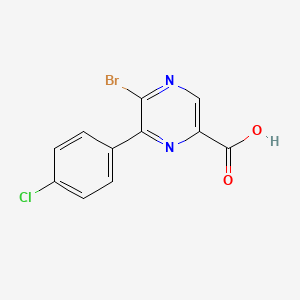
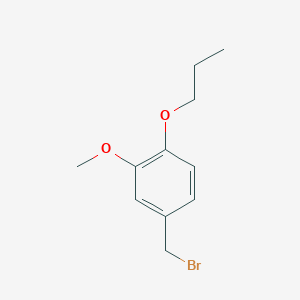
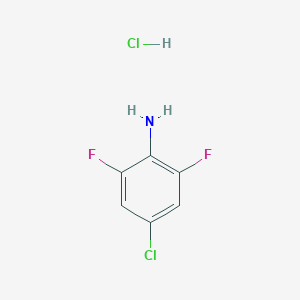
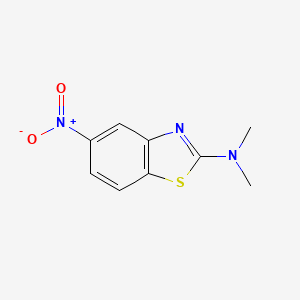

![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine 4-oxide](/img/structure/B8362956.png)
